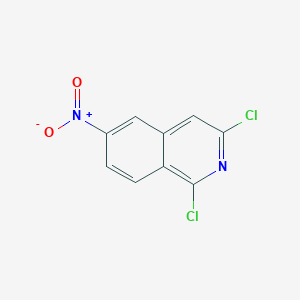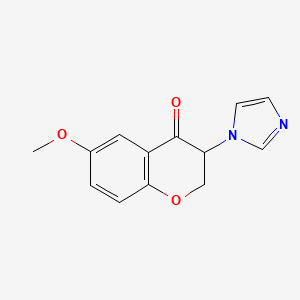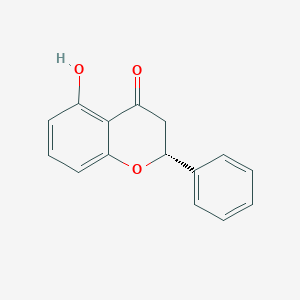
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: is an organic compound that features a fluorinated indole moiety attached to a phenylmethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanol Group: The final step involves the reaction of the fluorinated indole with benzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to the presence of the fluorine atom, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used as an additive to improve the properties of polymers.
Mécanisme D'action
The mechanism of action of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in π-π stacking interactions, while the phenylmethanol group can form hydrogen bonds, contributing to the overall binding strength.
Comparaison Avec Des Composés Similaires
- (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- (3-(6-Bromo-1H-indol-1-yl)phenyl)methanol
- (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine.
- Methyl Group: The methyl group in (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol provides different steric and electronic effects compared to the fluorine atom.
Uniqueness: The unique combination of the fluorinated indole and phenylmethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12FNO |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
[3-(6-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
Clé InChI |
KBDPVNJLCJYJIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)



![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)

![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)
